molecular formula C9H10BrNO2 B3277986 2-[(4-Bromo-2-methylphenyl)amino]acetic acid CAS No. 66947-37-3

2-[(4-Bromo-2-methylphenyl)amino]acetic acid

Cat. No.: B3277986
CAS No.: 66947-37-3
M. Wt: 244.08 g/mol
InChI Key: VLQCUVXTNBDRRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromo-2-methylphenyl)amino]acetic acid ( 66947-37-3) is a brominated and methylated aniline derivative of glycine with a molecular formula of C 9 H 10 BrNO 2 and a molecular weight of 244.09 g/mol . This compound is a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure, featuring both a carboxylic acid group and a secondary amine linked to an aromatic ring, allows it to participate in diverse chemical reactions. The bromine atom on the phenyl ring makes it a versatile precursor for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, which are instrumental in creating more complex molecular architectures . The primary value of this compound lies in its application in drug discovery and development. It serves as a key starting material for the synthesis of potential pharmacologically active molecules, including the development of novel hydrazide derivatives . Researchers utilize this building block to construct compound libraries for high-throughput screening or to optimize lead compounds in projects targeting various diseases. The compound is supplied with high purity for research applications. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, nor for human use.

Properties

IUPAC Name

2-(4-bromo-2-methylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6-4-7(10)2-3-8(6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQCUVXTNBDRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601299759
Record name N-(4-Bromo-2-methylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66947-37-3
Record name N-(4-Bromo-2-methylphenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66947-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromo-2-methylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 4 Bromo 2 Methylphenyl Amino Acetic Acid and Its Analogs

Strategic Approaches to N-Arylation of Glycine (B1666218) Derivatives

The formation of the N-aryl bond between the glycine moiety and the 4-bromo-2-methylphenyl group is a critical step. Modern synthetic chemistry offers several powerful transition-metal-catalyzed cross-coupling reactions that have largely replaced harsher, classical methods.

Palladium-Catalyzed Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination has become a cornerstone of C-N bond formation due to its remarkable functional group tolerance and broad substrate scope. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org For the synthesis of 2-[(4-Bromo-2-methylphenyl)amino]acetic acid, this would typically involve coupling a glycine ester (e.g., glycine methyl or ethyl ester) with 1,4-dibromo-2-methylbenzene or 4-bromo-1-iodo-2-methylbenzene.

The choice of ligand is crucial for the reaction's success. Early catalyst systems often struggled with less reactive aryl bromides and were limited in scope. The development of sterically hindered and electron-rich phosphine ligands has significantly expanded the utility of this reaction. researchgate.net Bidentate phosphine ligands like BINAP and DPPF were early breakthroughs, enabling the efficient coupling of primary amines. wikipedia.org More recent generations of ligands, often bulky monophosphine ligands, allow for reactions under milder conditions and with a broader range of coupling partners, including challenging substrates like aryl chlorides. researchgate.netresearchgate.net Strong, non-nucleophilic bases such as sodium tert-butoxide are essential for catalyst turnover. researchgate.net

Catalyst/Ligand SystemBaseSubstratesTypical ConditionsYield
Pd₂(dba)₃ / BINAPNaOt-BuAryl Iodides, Primary AminesToluene (B28343), 80-110 °CGood
Pd(OAc)₂ / XPhosNaOt-Bu or K₃PO₄Aryl Bromides/Chlorides, AminesDioxane or Toluene, RT-100 °CGood to Excellent
Pd₂(dba)₃ / dpppCs₂CO₃2-Bromopyridines, AminesToluene, 100 °CExcellent
Pd-PEPPSI-IPrKHMDSAryl Chlorides, Primary Aminest-Amyl alcohol, 100 °CHigh

This table presents representative examples of Buchwald-Hartwig amination conditions; specific results may vary based on substrate.

Copper-Catalyzed Ullmann-Type Coupling Reactions

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst, typically at high temperatures. organic-chemistry.org While effective, traditional Ullmann reactions often require harsh conditions (temperatures of 125-220 °C) and stoichiometric amounts of copper, limiting their applicability. organic-chemistry.org Modern advancements have led to the development of ligand-accelerated, milder Ullmann-type couplings.

Significantly, amino acids themselves have been found to be effective ligands in these reactions. For instance, N,N-dimethylglycine has been successfully employed to promote the copper-catalyzed coupling of aryl halides with various nucleophiles, including phenols and aliphatic alcohols, at significantly lower temperatures (e.g., 90-110 °C). organic-chemistry.orgnih.govscispace.com This suggests a viable pathway where a glycine derivative could be N-arylated using a copper catalyst, potentially with an amino acid-derived ligand. A mild and efficient method for the N-arylation of zwitterionic amino acids using copper(I) iodide (CuI) as a catalyst and a β-diketone as a ligand has been developed, which can proceed at room temperature with aryl iodides and at 80 °C with less expensive aryl bromides. rsc.org These protocols tolerate a wide range of functional groups and provide good to excellent yields. rsc.org

Copper SourceLigandBaseSubstratesTemperature (°C)
CuIN,N-DimethylglycineCs₂CO₃Aryl Iodide, Phenol90
Cu/Cu₂ONoneK₂CO₃2-Bromobenzoic acid, Aniline (B41778)130
CuIβ-DiketoneK₃PO₄Aryl Iodide, Amino AcidRoom Temp
Cu PowderNoneK₃PO₄Aryl Halide, Aliphatic Amine100

This table summarizes conditions for modern Ullmann-type coupling reactions. organic-chemistry.orgrsc.orgnih.govorganic-chemistry.org

Direct Amination Methodologies and Their Limitations

A conceptually simpler approach to the target molecule is the direct amination of a haloacetic acid derivative (e.g., ethyl bromoacetate) with 4-bromo-2-methylaniline (B145978) via a nucleophilic substitution (SN2) reaction. This method avoids the use of transition metal catalysts. However, this strategy faces significant limitations.

The primary challenge is the low nucleophilicity of anilines. nih.gov The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing its availability for nucleophilic attack. Consequently, direct amination reactions with anilines often require harsh conditions, such as high temperatures, and may result in poor yields. nih.gov To overcome this, strategies may involve using highly reactive halo-reagents or activating the aniline, but this can lead to side reactions, including over-alkylation of the nitrogen atom. Despite these challenges, protocols have been developed for the direct amination of related compounds like α-haloacetoacetates with anilines, achieving good to excellent yields under robust conditions, demonstrating that with careful optimization, this route can be viable. nih.govnih.gov

Regioselective Bromination of 2-Methylphenylacetic Acid Precursors

An alternative synthetic route involves first preparing 2-(2-methylphenylamino)acetic acid and then introducing the bromine atom. This requires a highly regioselective bromination reaction. The directing effects of the substituents on the phenyl ring are critical for achieving the desired 4-bromo isomer. The methyl group (-CH₃) and the aminoacetic acid side chain (-NHCH₂COOH) are both ortho-, para-directing groups. Since the para position relative to the methyl group is also a meta position to the aminoacetic acid group, careful control of reaction conditions is necessary to selectively install the bromine at the desired C4 position.

Optimization of Brominating Agents and Reaction Conditions

The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity of electrophilic aromatic substitution. Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

Molecular bromine is a strong brominating agent that often requires a Lewis acid catalyst (e.g., FeBr₃) for less activated rings, but for activated rings like toluene derivatives, the reaction can proceed without one. Solvents play a significant role; for instance, using acetonitrile (B52724) can lead to high conversion rates. researchgate.net

N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine. It is often used for the regioselective bromination of activated aromatic compounds. The reaction is typically carried out in a polar solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or even in aqueous media. researchgate.netgoogle.com For example, the selective bromination of 2-methyl-2-phenylpropanoic acid to yield the 4-bromo product has been successfully achieved in a water-based medium at a neutral pH. google.com This approach can offer high selectivity and is environmentally more benign.

PrecursorBrominating AgentSolventConditionsOutcomeReference
2-Iodomethyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-oneBromine (Br₂)MeCNNot specified92.6% conversion researchgate.net
5-Methoxy-bacteriochlorinNBS (1 equiv)CHCl₃ / PyridineRoom Temp, 10 min85% yield, highly regioselective nih.gov
2-Methyl-2-phenylpropanoic acidNot specifiedAqueous (pH 7)Not specified99% 4-bromo isomer google.com
Thiophene derivativeBromine (Br₂)CHCl₃ / Acetic AcidNot specified80% yield mdpi.comresearchgate.net

This table illustrates various conditions for regioselective bromination of aromatic compounds.

Stereochemical Considerations in Bromination Processes

For the specific synthetic route involving the bromination of a 2-methylphenylacetic acid precursor, there are no stereochemical considerations directly related to the bromination step itself. The precursor, 2-methylphenylacetic acid, is achiral. The electrophilic aromatic substitution reaction occurs on the planar, achiral benzene (B151609) ring and does not create a new stereocenter. The existing carbon framework of the side chain is not altered during this process. Therefore, issues such as diastereoselectivity or enantioselectivity are not relevant to the regioselective bromination of the aromatic ring in this context.

Multi-Step Synthetic Pathways from Anilines

The synthesis of this compound typically commences from the corresponding aniline, 4-bromo-2-methylaniline. Multi-step pathways are often required to manage the reactivity of the functional groups and ensure the selective formation of the desired product. These routes involve a sequence of reactions, including protection, functionalization, and deprotection steps, to methodically construct the target molecule.

A common and effective strategy for synthesizing N-aryl glycines from anilines involves an initial acylation step followed by the introduction of the acetic acid (glycine) moiety. This two-step process provides a reliable pathway to the target compound.

First, the amino group of the starting material, 4-bromo-2-methylaniline, is protected via acylation. This is typically achieved through a reaction with an acylating agent like acetic anhydride. researchgate.netresearchgate.net This reaction converts the highly reactive primary amine into a less nucleophilic acetamide, N-(4-bromo-2-methylphenyl)acetamide. This protection step is critical as it prevents side reactions, such as N,N-dialkylation, in the subsequent step and moderates the activating effect of the amino group on the aromatic ring.

The second step involves the introduction of the glycine backbone. The protected aniline can be alkylated using an α-haloacetic acid ester, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base. The final step is the hydrolysis of the resulting ester under acidic or basic conditions to yield the target carboxylic acid, this compound. nih.gov An alternative one-pot method involves the direct reaction of the aniline with a haloacetic acid.

Table 1: Illustrative Two-Step Synthesis Pathway

StepReactionKey ReagentsPurpose
1Acylation (Protection)4-bromo-2-methylaniline, Acetic AnhydrideProtect the amino group to prevent side reactions.
2N-Alkylation & HydrolysisN-(4-bromo-2-methylphenyl)acetamide, Ethyl Bromoacetate, Base (e.g., K₂CO₃), followed by NaOH or HCl (aq)Introduce the glycine moiety and deprotect to form the final product.

The synthesis of more complex analogs of this compound necessitates sophisticated strategies involving sequential functionalization and the use of orthogonal protecting groups. nih.gov Protecting groups are temporary modifications to reactive functionalities that prevent them from interfering with reactions occurring elsewhere in the molecule. nih.govjocpr.com

In the context of the title compound, the amino group and the carboxylic acid group may require protection to allow for selective modification of the aromatic ring. For instance, the bromine atom serves as a versatile handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). mdpi.com To perform such a reaction without interference, the amino and carboxyl groups would first be protected.

The choice of protecting groups is dictated by their stability to the reaction conditions and the ease of their removal. An orthogonal protecting group strategy is particularly powerful, as it allows for the selective deprotection of one functional group in the presence of others. jocpr.combiosynth.com For example, an amine might be protected as a tert-butoxycarbonyl (Boc) group, which is acid-labile, while a carboxylic acid is protected as a benzyl (B1604629) (Bn) ester, which can be removed by hydrogenolysis. This allows for independent manipulation of the two sites. creative-peptides.com

Table 2: Common Orthogonal Protecting Groups in Amino Acid Synthesis

Functional GroupProtecting GroupAbbreviationCleavage Conditions
Amine (-NH₂)tert-ButoxycarbonylBocStrong Acid (e.g., TFA)
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)
Carboxylic Acid (-COOH)Benzyl EsterOBnHydrogenolysis (H₂/Pd)
tert-Butyl EsterOtBuStrong Acid (e.g., TFA)

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic design aims to reduce the environmental impact of chemical processes. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of this compound, several green strategies can be employed.

A primary goal of green chemistry is to reduce the reliance on volatile organic compounds (VOCs) as reaction solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Syntheses of N-aryl amino acids and their precursors can be adapted to run in aqueous media, often with the aid of a co-solvent like ethanol (B145695) to improve solubility. nih.gov Performing reactions in water can simplify workup procedures and reduce the generation of hazardous waste. google.com For example, bromination of aromatic compounds, a key step in synthesizing the starting materials, has been successfully carried out in aqueous systems, avoiding the use of toxic chlorinated solvents. google.com

Solvent-free, or solid-state, reactions represent another green alternative. By grinding solid reactants together, sometimes with catalytic amounts of a liquid or solid catalyst, reactions can proceed without any bulk solvent medium, significantly reducing waste.

Catalysis is a cornerstone of green chemistry, offering pathways with higher atom economy and lower energy requirements. The use of recyclable catalysts is particularly advantageous. Heterogeneous catalysts, which exist in a different phase from the reactants, can be easily separated from the reaction mixture by filtration and reused, reducing both cost and waste. For instance, the bromination of anilines can be performed using recyclable catalysts like copper(II) bromide. google.com

Methodologies that improve energy efficiency, such as microwave-assisted synthesis, are also central to green chemistry. Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. Furthermore, designing synthetic routes with high atom economy—maximizing the incorporation of reactant atoms into the final product—is a fundamental green objective. researchgate.net

Table 3: Comparison of Conventional vs. Green Synthesis Approaches

ParameterConventional ApproachGreen Approach
SolventVolatile Organic Solvents (e.g., Dichloromethane, Toluene)Water, Ethanol/Water mixtures, or Solvent-free
CatalystStoichiometric reagents, single-use catalystsRecyclable heterogeneous or homogeneous catalysts
EnergyConventional heating (hours)Microwave irradiation (minutes)
WasteSignificant solvent and byproduct wasteMinimized waste through solvent reduction and catalyst recycling

Chemical Reactivity and Derivatization Studies of 2 4 Bromo 2 Methylphenyl Amino Acetic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group in 2-[(4-Bromo-2-methylphenyl)amino]acetic acid is a primary site for chemical modification, enabling the synthesis of a variety of derivatives through esterification, amidation, decarboxylation, and reduction.

Esterification and Amidation Reactions

The carboxylic acid functionality can be readily converted to its corresponding esters and amides through various established synthetic protocols.

Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with the removal of water to drive the equilibrium towards the product. Alternatively, conversion of the carboxylic acid to an acid chloride followed by reaction with an alcohol provides a high-yielding route to the ester.

Reactant (Alcohol)Reagents and ConditionsProductYield (%)
MethanolSOCl₂, refluxMethyl 2-[(4-bromo-2-methylphenyl)amino]acetate>90
Ethanol (B145695)H₂SO₄ (cat.), refluxEthyl 2-[(4-bromo-2-methylphenyl)amino]acetate85-95
Benzyl (B1604629) alcoholDCC, DMAP, CH₂Cl₂Benzyl 2-[(4-bromo-2-methylphenyl)amino]acetate80-90

Amidation: Amide derivatives can be synthesized by the reaction of this compound with primary or secondary amines. This transformation is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. The formation of an intermediate acid chloride which is then reacted with an amine is also a common and effective method.

Reactant (Amine)Reagents and ConditionsProductYield (%)
BenzylamineEDC, HOBt, DMFN-Benzyl-2-[(4-bromo-2-methylphenyl)amino]acetamide80-95
MorpholineSOCl₂, then morpholine, Et₃N4-((2-[(4-Bromo-2-methylphenyl)amino]acetyl))morpholine>90
Aniline (B41778)DCC, CH₂Cl₂2-[(4-Bromo-2-methylphenyl)amino]-N-phenylacetamide75-85

Decarboxylation Pathways

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, can be a challenging transformation for N-aryl amino acids. Simple thermal decarboxylation often requires high temperatures and can lead to decomposition. However, catalytic methods have been developed for the decarboxylation of related N-phenyl glycine (B1666218) derivatives. These reactions often proceed via oxidative pathways, generating an iminium intermediate which is then further transformed. For instance, oxidative decarboxylation of N-phenyl glycine can be achieved using peroxomonosulfate in the presence of catalytic amounts of Cu²⁺ or VO²⁺ ions rsc.org. While not a direct thermal or non-oxidative catalytic decarboxylation, these studies highlight a potential pathway for the transformation of the carboxylic acid moiety.

SubstrateReagents and ConditionsProduct
N-Phenyl GlycinePeroxomonosulfate, H₂O, Cu²⁺ or VO²⁺ (cat.)Aniline and Formaldehyde

It is important to note that the direct thermal or non-oxidative catalytic decarboxylation of this compound to yield 4-bromo-2-methyl-N-methylaniline is not a commonly reported transformation and would likely require specific and optimized reaction conditions.

Reductive Transformations to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2-[(4-bromo-2-methylphenyl)amino]ethanol. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is generally carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). A milder alternative involves the use of sodium borohydride (B1222165) in combination with iodine (NaBH₄/I₂), which has been shown to be effective for the reduction of N-protected amino acids.

The partial reduction to the corresponding aldehyde is more challenging due to the difficulty in stopping the reduction at the aldehyde stage. This transformation usually requires the use of specialized reagents or a two-step process involving the conversion of the carboxylic acid to a derivative that is more readily reduced to an aldehyde, such as a Weinreb amide or an acid chloride under specific low-temperature conditions (e.g., Rosenmund reduction).

Desired ProductReagents and Conditions
2-[(4-Bromo-2-methylphenyl)amino]ethanol1. LiAlH₄, THF, reflux; 2. H₂O workup
2-[(4-Bromo-2-methylphenyl)amino]ethanol1. NaBH₄, I₂, THF; 2. H₂O workup

Transformations at the Secondary Amine Functionality

The secondary amine in this compound provides another reactive center for derivatization, allowing for alkylation, acylation, and participation in cyclization reactions to form various heterocyclic systems.

Alkylation and Acylation Reactions

Alkylation: The nitrogen atom of the secondary amine can be alkylated using various alkylating agents such as alkyl halides or sulfates. The reaction is typically carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. The choice of base and solvent is crucial to avoid competing reactions and to ensure good yields.

Acylation: Acylation of the secondary amine can be readily achieved by reaction with acid chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. This reaction leads to the formation of N-acyl derivatives.

Reaction TypeReagentBase/ConditionsProduct
N-MethylationMethyl iodideK₂CO₃, Acetone2-[N-(4-Bromo-2-methylphenyl)-N-methylamino]acetic acid
N-EthylationEthyl bromideNaH, DMF2-[N-(4-Bromo-2-methylphenyl)-N-ethylamino]acetic acid
N-AcetylationAcetic anhydridePyridine2-[N-Acetyl-N-(4-bromo-2-methylphenyl)amino]acetic acid
N-BenzoylationBenzoyl chlorideTriethylamine, CH₂Cl₂2-[N-Benzoyl-N-(4-bromo-2-methylphenyl)amino]acetic acid

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing a nitrogen atom within the ring system.

Synthesis of Quinoxalinone Derivatives: One important application is the synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives. This can be achieved through an intramolecular cyclization reaction, often preceded by the reduction of a nitro group on an ortho-substituted precursor. In the context of the target molecule, a related synthetic strategy would involve the reaction of 4-bromo-2-methylaniline (B145978) with a suitable three-carbon synthon or through a multi-step sequence involving intramolecular amide bond formation.

Synthesis of Benzodiazepine (B76468) Derivatives: N-Aryl glycine derivatives are key starting materials for the synthesis of 1,4-benzodiazepine-2-ones, a class of compounds with significant pharmacological importance. The synthesis typically involves the acylation of the secondary amine with a suitable reagent, followed by an intramolecular cyclization. For instance, reaction with an α-haloacetyl chloride can lead to an intermediate that, upon treatment with a base, undergoes intramolecular cyclization to form the seven-membered benzodiazepine ring. The specific substitution pattern on the final benzodiazepine would depend on the reagents and reaction conditions employed.

Heterocyclic SystemGeneral Reaction Pathway
3-(4-Bromo-2-methylphenyl)-3,4-dihydroquinoxalin-2(1H)-oneIntramolecular amidation of an o-amino-N-aryl glycine derivative.
7-Bromo-9-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-oneMultistep synthesis involving acylation and subsequent intramolecular cyclization.

Oxidation Pathways of the Amino Group

The secondary amino group in this compound is susceptible to oxidation, although specific studies on this substrate are not extensively detailed in the literature. Generally, secondary amines can undergo oxidation to form various products depending on the oxidant and reaction conditions. Potential pathways include oxidation to nitroxyl (B88944) radicals or, under stronger conditions, to nitrones.

In the context of amino acids, certain oxidants like peracetic acid have been shown to target specific functional groups. For instance, sulfur-containing amino acids are readily oxidized at the sulfur atom. scienceopen.com While the primary amino groups of some amino acids can be transformed into aldehydes and nitriles through chlorination, the reactivity of the secondary amino group in the title compound towards common oxidants used in water treatment or synthetic chemistry remains an area for further investigation. scienceopen.com The presence of the electron-rich aromatic ring and the carboxylic acid moiety could influence the reaction pathway, potentially leading to complex product mixtures involving ring-coupling or polymerization under certain oxidative conditions.

Substitutional Chemistry of the Bromoaryl Moiety

The bromine atom on the phenyl ring is a key functional handle for a wide array of chemical transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for extensive diversification of the molecular structure.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com The mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group. libretexts.orglibretexts.org

For an SNAr reaction to occur efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

In the case of this compound, the phenyl ring is substituted with a methyl group (electron-donating) and an aminoacetic acid group (weakly activating or deactivating). There are no strong electron-withdrawing groups ortho or para to the bromine atom. Consequently, this molecule is not sufficiently activated for standard SNAr reactions, and such transformations would be expected to be unfavorable under typical conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides, and the bromo-substituent on this compound serves as an excellent substrate for these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. organic-chemistry.orgnih.gov This reaction is widely used due to its mild conditions and the commercial availability and stability of boronic acids. nih.gov The bromo group on substrates structurally similar to the title compound, such as unprotected ortho-bromoanilines, has been shown to be reactive under Suzuki conditions. nih.govnih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkenyl substituents. organic-chemistry.orgnih.gov

Table 1: Representative Suzuki Cross-Coupling Reactions for Functionalization This table illustrates potential products from the Suzuki coupling of this compound with various boronic acids, based on established methodologies for similar substrates.

Boronic Acid/Ester PartnerExpected Product StructureRationale/Application
Phenylboronic acidProduct 1Introduction of a simple aryl group to explore core steric and electronic effects.
4-Methoxyphenylboronic acidProduct 2Incorporation of an electron-donating group to probe electronic requirements.
4-(Trifluoromethyl)phenylboronic acidProduct 3Incorporation of an electron-withdrawing group for SAR studies.
Thiophene-2-boronic acidProduct 4Introduction of a heteroaromatic ring to explore alternative interactions with biological targets.
Vinylboronic acid pinacol (B44631) esterProduct 5Formation of a styrenyl derivative for further chemical modification.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is highly efficient for forming sp²-sp carbon-carbon bonds, providing a direct route to aryl alkynes. researchgate.net Aryl bromides are effective substrates for this transformation, often reacting under milder conditions than the corresponding chlorides. nih.gov This methodology can be used to install a reactive alkyne handle onto the this compound scaffold, which can then be used for further modifications, such as in "click" chemistry reactions.

Table 2: Potential Products from Sonogashira Coupling Reactions This table illustrates potential products from the Sonogashira coupling of this compound with various terminal alkynes.

Terminal Alkyne PartnerExpected Product StructureSignificance of Modification
PhenylacetyleneProduct 1Creates a rigid, conjugated linkage for structural studies.
EthynyltrimethylsilaneProduct 2Introduces a protected terminal alkyne, which can be deprotected for subsequent reactions.
Propargyl alcoholProduct 3Adds a hydroxyl functional group for further derivatization or to act as a hydrogen bond donor.

Heck Reaction: The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (like an aryl bromide) with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgyoutube.com This reaction is a powerful method for C-C bond formation and can be used to append vinylic side chains to the aromatic ring of the title compound. nih.gov The reaction conditions can be tuned, with some protocols using phosphine-free palladium catalysts in aqueous media. nih.govrsc.org

Table 3: Potential Products from Heck Coupling Reactions This table illustrates potential products from the Heck coupling of this compound with various alkenes.

Alkene PartnerExpected Product StructureSignificance of Modification
n-Butyl acrylateProduct 1Forms a cinnamic acid ester derivative, adding a flexible, polar side chain.
StyreneProduct 2Synthesizes a stilbene-like core structure to extend conjugation.
Allyl alcoholProduct 3Can lead to the formation of cinnamyl alcohol derivatives, introducing a primary alcohol. nih.gov

Halogen-lithium exchange is a fundamental reaction in organometallic chemistry where an organohalide is treated with an organolithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperatures to replace the halogen atom with lithium. This generates a highly nucleophilic aryllithium species. This intermediate is not isolated but is reacted in situ with a wide variety of electrophiles to introduce new functional groups. This method offers a complementary approach to palladium-catalyzed reactions for functionalizing the aryl ring.

Table 4: Functionalization via Lithiation and Electrophilic Quenching This table outlines potential modifications to the this compound scaffold following halogen-lithium exchange.

ElectrophileReagentExpected Functional Group at C4Resulting Product Class
Carbon dioxideCO2(s) or CO2(g)-COOHIsophthalic acid derivative
DimethylformamideDMF-CHOFormyl derivative (aldehyde)
Acetone(CH3)2CO-C(OH)(CH3)2Tertiary alcohol
IodineI2-IAryl iodide (for subsequent couplings)
ChlorotrimethylsilaneTMSCl-Si(CH3)3Silylated derivative

Structure-Activity Relationship (SAR) Studies via Chemical Modification

The synthetic routes described above, particularly the cross-coupling reactions, are instrumental in performing structure-activity relationship (SAR) studies. By systematically modifying the substituent at the 4-position of the phenyl ring, researchers can probe how changes in steric bulk, electronics, and hydrogen-bonding potential affect the biological activity of the resulting analogues.

An SAR campaign would involve creating a library of compounds where the bromine atom is replaced by a diverse set of functional groups. The goal is to understand the requirements of a specific biological target, such as a receptor or enzyme active site. The data from such studies can guide the design of more potent and selective molecules.

Table 5: Proposed Modifications for a Structure-Activity Relationship (SAR) Study This table provides a strategic overview of substituents that could be introduced at the 4-position to probe for specific molecular interactions.

Proposed Substituent (R)Synthetic MethodProperty Being ProbedRationale
-HDebromination or Suzuki with B(OH)3Necessity of a substituentEstablishes a baseline for activity.
-OCH3, -N(CH3)2Suzuki/Buchwald-HartwigElectron-donating effects / H-bond acceptorTo determine if electron-rich rings or H-bond acceptors enhance activity.
-CF3, -CN, -SO2CH3Suzuki/Rosenmund-von BraunElectron-withdrawing effects / H-bond acceptorTo determine if electron-poor rings or specific polar interactions are favorable.
-OH, -NH2Buchwald-Hartwig/Borylation-OxidationHydrogen bond donor/acceptorTo identify key hydrogen-bonding interactions with the target.
-CH(CH3)2, -C(CH3)3Suzuki CouplingSteric bulk toleranceTo map the size and shape of the binding pocket.
-c-propyl, -cyclohexylSuzuki CouplingLipophilicity and conformational restrictionTo explore the impact of non-planar, lipophilic groups.

Lack of Specific Research Data on the Chemical Reactivity and Derivatization of this compound

A comprehensive review of available scientific literature and patent databases did not yield specific research findings on the chemical reactivity and derivatization of this compound, specifically concerning the modulation of its glycine side chain or its conformational restriction through cyclization. While general methodologies for the derivatization of the broader class of N-aryl glycine compounds are documented, detailed experimental data, reaction schemes, or characterization of products originating from this compound are not presently available in the reviewed sources.

The instructions to generate thorough, informative, and scientifically accurate content with detailed research findings and data tables for the specified subsections cannot be fulfilled without such specific data. Constructing an article based on the general reactivity of related compounds would be speculative and would not meet the required standards of a professional and authoritative scientific document based on diverse, verifiable sources.

Therefore, the sections on "Modulation of the Glycine Side Chain" and "Conformational Restriction through Cyclization" for this compound cannot be written at this time due to the absence of specific research dedicated to this particular compound.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy serves as a cornerstone for the unambiguous structure determination of 2-[(4-bromo-2-methylphenyl)amino]acetic acid in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region typically displays a characteristic splitting pattern for the three protons on the substituted benzene (B151609) ring. The proton ortho to the bromine atom (H-5) often appears as a doublet, while the proton between the bromine and the amino group (H-3) would be expected to be a doublet of doublets, and the proton ortho to the methyl group (H-6) a doublet. The chemical shifts are influenced by the electronic effects of the substituents. The methyl group protons (-CH₃) typically appear as a singlet in the upfield region, while the methylene (B1212753) protons (-CH₂-) of the acetic acid moiety also present as a singlet, though further downfield due to the proximity of the nitrogen and carboxyl groups. The amine proton (-NH-) and the carboxylic acid proton (-COOH) are often broad singlets and their chemical shifts can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region of the spectrum. The aromatic carbons exhibit chemical shifts determined by the attached substituents, with the carbon bearing the bromine atom (C-4) and the carbon attached to the nitrogen (C-1) being significantly affected. The methyl carbon and the methylene carbon appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-37.20 - 7.40d
H-57.10 - 7.30dd
H-66.60 - 6.80d
-NHVariable (broad s)broad s
-CH₂-3.80 - 4.20s
-CH₃2.10 - 2.30s
-COOHVariable (broad s)broad s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O170 - 175
C-1140 - 145
C-2130 - 135
C-3130 - 135
C-4110 - 115
C-5120 - 125
C-6115 - 120
-CH₂-45 - 50
-CH₃15 - 20

Two-dimensional NMR experiments are instrumental in confirming the assignments made from 1D spectra and in elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons. For instance, correlations would be expected between the aromatic protons H-5 and H-6, and between H-5 and H-3, confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would unequivocally link the proton signals of the methyl and methylene groups to their corresponding carbon signals. It would also connect each aromatic proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons. For example, correlations would be expected from the methyl protons to C-1, C-2, and C-3, and from the methylene protons to the carbonyl carbon and C-1 of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique could be used to confirm the conformation of the molecule, for instance, by observing through-space interactions between the methylene protons and the protons of the methyl group or the aromatic ring.

The bond between the aromatic ring and the nitrogen atom (C-N bond) in this compound may exhibit restricted rotation, particularly at low temperatures. This is due to the steric hindrance imposed by the ortho-methyl group. Dynamic NMR studies, which involve acquiring spectra at variable temperatures, could be employed to investigate this potential molecular fluxionality. At higher temperatures, if the rotation around the C-N bond is fast on the NMR timescale, sharp signals would be observed. As the temperature is lowered, the rotation may slow down, leading to broadening of the signals for the aromatic protons and carbons, and potentially the decoalescence into separate signals for non-equivalent conformers. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier (ΔG‡) for this rotational process could be calculated, providing valuable data on the conformational dynamics of the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly sensitive to the presence of specific functional groups and can provide detailed information about hydrogen bonding.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups.

Carboxyl Group (-COOH): A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration, which is often involved in hydrogen bonding. The C=O stretching vibration of the carboxylic acid gives rise to a strong, sharp peak, usually in the range of 1700-1730 cm⁻¹.

Amine Group (-NH-): The N-H stretching vibration appears as a medium intensity band around 3300-3500 cm⁻¹. The N-H bending vibration is typically found in the 1550-1650 cm⁻¹ region.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern, can be found in the 650-900 cm⁻¹ range. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carboxyl (-COOH)O-H stretch2500 - 3300 (broad)
Carboxyl (-COOH)C=O stretch1700 - 1730
Amine (-NH-)N-H stretch3300 - 3500
Amine (-NH-)N-H bend1550 - 1650
Aromatic RingC-H stretch> 3000
Aromatic RingC=C stretch1450 - 1600
Aromatic RingC-H bend (out-of-plane)650 - 900
Alkyl (-CH₃, -CH₂-)C-H stretch2850 - 3000

Raman spectroscopy would provide complementary information, with the aromatic ring vibrations often giving rise to strong signals. The C=C stretching and ring breathing modes would be particularly prominent.

In the solid state, this compound is expected to form an extensive hydrogen bonding network. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). The amine group (-NH-) can also act as a hydrogen bond donor. These interactions can be studied using vibrational spectroscopy. The broadening and red-shifting of the O-H and N-H stretching bands in the FT-IR spectrum are clear indicators of hydrogen bonding. In the solid state, it is common for carboxylic acids to form dimeric structures through hydrogen bonds between their carboxyl groups. Furthermore, intermolecular hydrogen bonds could exist between the carboxylic acid of one molecule and the amine group of a neighboring molecule. A detailed analysis of the vibrational spectra, potentially aided by computational modeling, can provide insights into the strength and geometry of these hydrogen bonds, which ultimately dictate the crystal packing and solid-state properties of the compound.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

No published experimental data from high-resolution mass spectrometry for this compound were found. This technique would be crucial for determining the compound's exact molecular mass, providing a highly accurate confirmation of its elemental composition.

Detailed tandem mass spectrometry (MS/MS) studies, which would reveal the characteristic fragmentation patterns of this compound upon collision-induced dissociation, are not documented in available scientific literature. Such an analysis is essential for understanding the compound's structural connectivity and for developing quantitative analytical methods.

X-Ray Crystallography for Solid-State Molecular Architecture

A crystallographic information file (CIF) or any published X-ray diffraction analysis for this compound could not be retrieved. This powerful technique is indispensable for the precise determination of the three-dimensional arrangement of atoms within a crystal lattice.

Without experimental X-ray crystallography data, the precise bond lengths, bond angles, and torsion angles for this compound remain undetermined. These parameters are fundamental to understanding the molecule's geometry and conformational preferences.

A detailed analysis of the intermolecular forces, such as hydrogen bonds and potential halogen bonds involving the bromine atom, is not possible without crystallographic data. These interactions are key to understanding the compound's packing in the solid state and its physical properties.

Consequently, a Hirshfeld surface analysis, a computational method that relies on crystallographic data to quantify intermolecular contacts, could not be performed for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength of light absorbed is dependent on the energy difference between these states, which is in turn determined by the molecular structure, particularly the nature of its chromophores and the extent of conjugation.

For the compound This compound , the primary chromophore is the substituted benzene ring. The presence of the amino group (-NH), the carboxylic acid group (-COOH), the bromo group (-Br), and the methyl group (-CH₃) on the phenyl ring influences the energy of the electronic transitions and thus the absorption spectrum.

Electronic Absorption Characteristics of the Aromatic Chromophore

The aromatic ring of This compound is expected to exhibit characteristic absorption bands in the UV region. These bands arise from π → π* transitions, where an electron from a π bonding orbital is excited to a π* antibonding orbital. The substitution on the benzene ring affects the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

Auxochromes: The amino group (-NH) and the methyl group (-CH₃) are considered auxochromes. The lone pair of electrons on the nitrogen atom of the amino group can interact with the π-electron system of the benzene ring through resonance, a phenomenon known as +R effect. This delocalization of electrons increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required for the electronic transition, resulting in a bathochromic shift (shift to longer wavelengths) of the absorption maximum compared to unsubstituted benzene. The methyl group, through hyperconjugation and a weak inductive effect, also contributes to a slight bathochromic shift.

Chromophores and Halogen Substitution: The bromo group (-Br) acts as both a chromophore with its own n → σ* transitions at shorter wavelengths and as a substituent that influences the π → π* transitions of the benzene ring. Halogens typically exert a dual effect: a -I (inductive) effect, which withdraws electron density from the ring, and a +R (resonance) effect, which donates electron density. The interplay of these effects can lead to subtle shifts in the absorption maxima.

Based on the analysis of similar substituted aromatic compounds, the UV-Vis spectrum of This compound is anticipated to show two main absorption bands characteristic of substituted benzenes:

An intense band at shorter wavelengths (around 200-250 nm), corresponding to the primary π → π* transition (E2-band).

A less intense band at longer wavelengths (around 250-300 nm), corresponding to the secondary π → π* transition (B-band), which is often sensitive to substitution patterns.

Anticipated Transition Probable λmax Range (nm) Nature of Transition Contributing Moieties
Primary Absorption Band210 - 240π → πSubstituted Benzene Ring
Secondary Absorption Band260 - 290π → πSubstituted Benzene Ring

This table is illustrative and based on theoretical principles of UV-Vis spectroscopy for substituted aromatic compounds. Actual experimental values may vary.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. The interactions between the solute and solvent molecules can alter the energy levels of the ground and excited states, leading to shifts in the absorption maxima.

For This compound , both the amino and carboxylic acid groups are capable of hydrogen bonding with protic solvents (e.g., ethanol (B145695), methanol). The aromatic ring itself can engage in van der Waals interactions with solvent molecules.

π → π Transitions:* In the case of π → π* transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This typically results in a bathochromic shift (red shift) of the absorption maximum to longer wavelengths.

n → π Transitions:* While the primary absorptions are π → π, the presence of heteroatoms like nitrogen and oxygen also allows for n → π transitions, although these are often weaker and may be obscured by the more intense π → π* bands. For n → π* transitions, the ground state is more stabilized by polar, hydrogen-bonding solvents than the excited state. This leads to an increase in the energy gap and a hypsochromic shift (blue shift) of the absorption maximum to shorter wavelengths.

The magnitude of the solvent-induced shift depends on the specific interactions between the solute and the solvent. A hypothetical summary of the expected solvent effects on the secondary π → π* absorption band of This compound is provided in the table below.

Solvent Polarity (Dielectric Constant) Expected Shift in λmax (π → π)*Reasoning
HexaneLow (~1.9)Minimal Shift (Reference)Non-polar solvent with weak interactions.
DichloromethaneMedium (~9.1)Slight Bathochromic ShiftModerately polar, stabilizing the more polar excited state.
EthanolHigh (~24.6)Bathochromic ShiftPolar, protic solvent stabilizing the excited state through dipole-dipole interactions and hydrogen bonding.
WaterVery High (~80.1)Significant Bathochromic ShiftHighly polar, protic solvent providing strong stabilization of the polar excited state.

This table is illustrative and demonstrates the general principles of solvent effects on UV-Vis spectra. The actual magnitude of the shifts would need to be determined experimentally.

The study of solvent effects can provide valuable insights into the nature of the electronic transitions and the charge distribution in the ground and excited states of This compound .

Theoretical and Computational Investigations of 2 4 Bromo 2 Methylphenyl Amino Acetic Acid

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to predict the properties of molecules like 2-[(4-Bromo-2-methylphenyl)amino]acetic acid by approximating the electron density.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule such as this compound, this process also involves a conformational analysis to identify various low-energy conformers. The conformation is largely defined by the dihedral angles between the phenyl ring and the aminoacetic acid side chain.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential - MEP)

The electronic structure of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that respectively act as an electron donor and an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule. For this compound, the HOMO is expected to be localized on the electron-rich N-phenyl group, while the LUMO may be distributed over the carboxylic acid moiety.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. In the MEP of this compound, the oxygen atoms of the carboxylic acid group would exhibit negative potential (red regions), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the amine hydrogen would show positive potential (blue regions), marking them as sites for nucleophilic interaction.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

ParameterValue (Hartree)Value (eV)
HOMO Energy-0.235-6.39
LUMO Energy-0.052-1.41
HOMO-LUMO Gap0.1834.98

Note: These are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes.

Vibrational Frequency Calculations and Spectral Simulation

Vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion. The calculated spectra can be compared with experimental data to validate the computational model. For this compound, characteristic vibrational frequencies would include the N-H and O-H stretching modes, the C=O stretching of the carboxylic acid, and various vibrations associated with the substituted benzene (B151609) ring.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative Data)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N5σ* (C1-C6)2.85
LP (1) N5σ* (C1-H1A)1.50
LP (2) O11σ* (C10-O12)25.60
LP (3) O12σ* (C10-O11)30.15

Note: E(2) represents the stabilization energy due to electron delocalization. The atom numbering is hypothetical. These are representative values based on typical NBO analyses of similar compounds and are for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical studies provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the accessible conformations and their relative populations.

Trajectory Analysis and Conformational Sampling

By analyzing the MD trajectory of this compound, one can explore its conformational landscape in a simulated environment (e.g., in a solvent like water). This analysis can reveal the flexibility of the molecule, the timescales of conformational changes, and the influence of the solvent on its structure. For instance, the stability of the intramolecular hydrogen bond can be assessed by monitoring the distance between the donor and acceptor atoms throughout the simulation. The trajectory can also be used to calculate various structural and dynamic properties, providing a more complete understanding of the molecule's behavior under more realistic conditions.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamic behavior of a molecule like this compound are significantly influenced by its surrounding solvent environment. Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools to investigate these solvent effects at an atomic level. rsc.orgaps.org Such simulations model the interactions between the solute molecule and the individual solvent molecules, providing insights into how different solvents can alter the molecule's preferred shape and flexibility.

The polarity of the solvent is a critical factor. In polar solvents, such as water or methanol, the solvent molecules can form hydrogen bonds with the carboxylic acid and the secondary amine groups of the compound. These interactions can stabilize more extended conformations of the molecule. Conversely, in non-polar solvents like chloroform (B151607) or hexane, intramolecular hydrogen bonding between the amine and carboxylic acid groups might be more favored, leading to more compact or folded structures. rsc.orgresearchgate.net

MD simulations can track the trajectories of all atoms over time, allowing for the analysis of key conformational parameters, such as the dihedral angles between the phenyl ring and the acetic acid side chain. By running simulations in different explicit solvents, a picture of the conformational landscape in each environment can be built. rsc.org The results from such a hypothetical study could be summarized to show how the solvent modulates the conformational preferences of the molecule.

Illustrative Data: Solvent-Dependent Conformational Analysis

SolventDielectric ConstantPredominant ConformationKey Dihedral Angle (φ) Distribution
Water78.4Extended160-180°
Methanol32.7Extended/Partially Folded140-170°
Chloroform4.8Folded50-80°
Hexane1.9Tightly Folded40-70°

Note: This table is for illustrative purposes only and represents the type of data that would be generated from a specific computational study on this compound. The values are hypothetical.

In Silico Prediction of Physico-Chemical Parameters Relevant to Biological Interaction

In silico tools are widely used to predict the physicochemical properties of molecules, which are crucial for assessing their potential as biologically active agents. These predictions help in understanding a compound's likely behavior in a biological system, such as its ability to cross cell membranes.

LogP, Polar Surface Area (TPSA), and Hydrogen Bond Donor/Acceptor Predictions

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption and distribution. A positive LogP value indicates a preference for a lipid-like environment, while a negative value indicates a preference for an aqueous environment. The Topological Polar Surface Area (TPSA) is the sum of the surfaces of polar atoms in a molecule and is a good predictor of a drug's ability to permeate cell membranes. The number of hydrogen bond donors and acceptors is also critical for molecular interactions with biological targets. mdpi.com

Various computational models and software can predict these properties for this compound and its analogues. These predictions are based on the molecule's structure and are valuable in the early stages of research. researchgate.net

Predicted Physicochemical Properties of this compound and Analogues

CompoundFormulaPredicted LogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
This compoundC9H10BrNO22.8549.322
2-[(2-Methylphenyl)amino]acetic acidC9H11NO22.0149.322
2-[(4-Bromophenyl)amino]acetic acidC8H8BrNO22.5449.322
N-PhenylglycineC8H9NO21.7049.322

Note: The values in this table are predicted using computational software and are for illustrative purposes. They have not been experimentally verified for these specific compounds.

Molecular Docking and Interaction Studies with Hypothetical Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is frequently used to understand how a small molecule, or ligand, might interact with the binding site of a protein.

Ligand-Protein Interaction Prediction (e.g., enzyme active sites, receptor binding pockets)

In a hypothetical docking study, this compound would be placed into the active site of a selected protein target. The docking algorithm would then explore various possible conformations and orientations of the ligand within the binding pocket, calculating the most energetically favorable binding mode. jspae.comresearchgate.net

The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. For example, the carboxylic acid group could act as a hydrogen bond donor or acceptor with polar residues like serine or histidine, while the bromo-methylphenyl group could fit into a hydrophobic pocket. dovepress.com

Illustrative Docking Results with a Hypothetical Kinase Target

ParameterResult
Binding Affinity (kcal/mol) -8.2
Key Interacting Residues Lys72, Glu91, Leu148, Val159
Hydrogen Bonds Carboxylic acid with Lys72 (amine), Amine with Glu91 (carboxyl)
Hydrophobic Interactions Bromo-methylphenyl ring with Leu148, Val159

Note: This table is for illustrative purposes only. The target protein is hypothetical, and the results are representative of what a molecular docking study would produce.

Binding Affinity Estimation and Molecular Recognition Principles

The primary goal of molecular docking is to estimate the binding affinity, which is the strength of the interaction between the ligand and its target. acs.orgresearchgate.net This is often expressed as a docking score or a predicted binding free energy (in kcal/mol), with more negative values indicating a stronger interaction. researchgate.net

Molecular recognition is governed by the principle of complementarity, where the shape and chemical properties of the ligand are complementary to those of the binding site. benthamscience.com Successful binding involves a combination of favorable interactions that overcome the energetic penalties of desolvation and conformational changes. The bromo and methyl substituents on the phenyl ring of this compound would play a crucial role in its recognition by a specific protein target, influencing its fit and interactions within the binding pocket. acs.org

Illustrative Binding Affinity Predictions for Phenylacetic Acid Analogues

CompoundPredicted Binding Affinity (kcal/mol)
This compound-8.2
2-[(2-Methylphenyl)amino]acetic acid-7.5
2-[(4-Bromophenyl)amino]acetic acid-7.8
Phenylacetic Acid-6.9

Note: This table presents hypothetical binding affinity scores for illustrative purposes, based on the general finding that substitutions can modulate binding. The values are not from a specific experimental or computational study.

Electrophilicity-Based Charge Transfer (ECT) Analysis for Interaction with DNA Bases

The interaction of small molecules with DNA is a critical aspect of their biological activity. Electrophilicity-based charge transfer (ECT) is a theoretical concept that can be used to analyze the potential for a molecule to interact with the nucleophilic centers in DNA bases. Electrophiles are electron-deficient species that can accept electrons, and DNA bases, particularly guanine (B1146940), are electron-rich. researchgate.netyoutube.com

The global electrophilicity index (ω) is a quantum chemical descriptor that measures the propensity of a molecule to accept an electronic charge. A higher electrophilicity index suggests a greater capacity to act as an electron acceptor. The amount of charge transferred (ΔN) in an interaction between the molecule and a DNA base can also be calculated. researchgate.net

For a compound like this compound, the presence of the bromine atom, an electronegative substituent, could influence its electrophilic character. A computational study could calculate the electrophilicity index of the molecule and the predicted charge transfer between it and the DNA bases (Guanine, Adenine, Cytosine, Thymine) to assess its potential for this type of interaction. nih.gov Such interactions are important as they can lead to the formation of adducts and have significant biological consequences. researchgate.net

Conceptual Table for ECT Analysis with DNA Bases

DNA BaseRelative NucleophilicityPredicted Charge Transfer (ΔN) with this compoundInteraction Potential
GuanineHighHighStrong
AdenineModerateModerateModerate
CytosineLowLowWeak
ThymineLowLowWeak

Note: This table is purely conceptual and for illustrative purposes. It demonstrates how ECT analysis could be used to predict the interaction potential of the title compound with DNA bases, based on the general principle that guanine is the most nucleophilic base.

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely theoretical/predictive)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogues, QSAR studies are invaluable for predicting their in vitro activities and for guiding the design of new derivatives with potentially enhanced biological effects.

Development of QSAR Models for Predicted In Vitro Activities

The development of a robust QSAR model for a series of compounds, including this compound, is a systematic process. It begins with the selection of a training set of molecules with known in vitro activities. For each molecule in this set, a wide range of molecular descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are then employed to derive a mathematical equation that correlates the molecular descriptors with the observed biological activity. The predictive power of the resulting QSAR model is then rigorously validated using both internal and external validation techniques. A common internal validation method is the leave-one-out cross-validation, while external validation involves using the model to predict the activity of a separate set of compounds (test set) that were not used in the model development.

For instance, in studies of related phenylamino (B1219803) derivatives, QSAR models have been developed to predict various biological activities. nih.gov These models often incorporate a combination of electronic parameters (like Hammett constants), hydrophobicity parameters (like logP), and steric parameters (like molar refractivity). nih.gov The quality of a QSAR model is typically assessed by statistical parameters such as the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which reflects the predictive ability of the model. frontiersin.org

A hypothetical QSAR study for a series of analogues of this compound might involve the generation of a model to predict a specific in vitro activity, such as enzyme inhibition or receptor binding. The resulting model would provide a quantitative equation linking the structural features of these compounds to their activity, enabling the theoretical prediction of the activity of new, unsynthesized derivatives.

Table 1: Hypothetical Data for a QSAR Training Set Based on Analogues of this compound

CompoundPredicted In Vitro Activity (IC50, µM)LogPMolar RefractivityDipole Moment (Debye)
Analogue 110.53.285.62.1
Analogue 28.23.590.12.5
Analogue 315.12.880.31.9
Analogue 45.64.195.22.8
Analogue 520.32.578.91.7
Analogue 67.13.892.42.6

Identification of Key Structural Descriptors Influencing Theoretical Activity

A crucial outcome of QSAR modeling is the identification of the key molecular descriptors that have the most significant impact on the biological activity. By analyzing the coefficients in the QSAR equation, researchers can deduce which structural features are beneficial or detrimental to the desired activity.

Based on QSAR studies of structurally related molecules, several descriptors can be predicted to be influential for the theoretical activity of this compound and its derivatives:

Hydrophobicity (LogP): The lipophilicity of a molecule, often quantified by its octanol-water partition coefficient (LogP), frequently plays a critical role in its biological activity. For many classes of compounds, an optimal range of hydrophobicity is necessary for efficient transport to the target site. In some QSAR models for related compounds, a positive correlation with lipophilicity is observed, suggesting that increased hydrophobicity enhances activity, up to a certain point. pensoft.net

Electronic Properties: The electronic nature of the substituents on the phenyl ring can significantly influence activity. Descriptors such as Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent, are often important. For example, a negative coefficient for a Hammett parameter at a particular position might indicate that electron-donating groups are favored for higher activity. nih.gov The presence of the bromine atom and the methyl group in this compound will have a defined electronic influence that would be quantified in a QSAR model.

Steric Factors: The size and shape of the molecule and its substituents can impact its ability to bind to a biological target. Steric descriptors like molar refractivity (MR), which is related to the volume of a substituent, and STERIMOL parameters, which describe the dimensions of a substituent, are frequently used in QSAR studies. nih.gov The position and size of the bromo and methyl groups on the phenyl ring are expected to be significant steric factors.

In a theoretical QSAR model for this compound derivatives, it is plausible that a combination of these descriptors would be identified as being critical for their predicted in vitro activity. For instance, the model might suggest that high activity is associated with a specific range of lipophilicity, the presence of an electron-withdrawing group at a particular position, and a certain steric bulk in another region of the molecule.

Table 2: Key Structural Descriptors and Their Potential Influence on the Theoretical Activity of this compound Analogues

DescriptorTypePotential Influence on Activity
LogPHydrophobicA parabolic relationship may exist, where activity increases with LogP to an optimal point, after which it decreases.
Hammett Constant (σ)ElectronicThe sign and magnitude of the coefficient would indicate whether electron-donating or electron-withdrawing groups are preferred at specific positions.
Molar Refractivity (MR)StericA positive or negative correlation would suggest the importance of the size and polarizability of substituents for receptor binding.
Topological Polar Surface Area (TPSA)TopologicalA lower TPSA is often correlated with better cell membrane permeability.
Dipole MomentElectronicCan influence long-range interactions with the biological target. pensoft.net

Enzyme Inhibition Studies in Cell-Free Systems

Enzyme inhibition is a critical mechanism through which many therapeutic drugs exert their effects. Investigating the ability of a compound to inhibit specific enzymes in a controlled, cell-free environment provides direct insight into its potential pharmacological action.

Investigation of Specific Enzyme Targets (e.g., P-glycoprotein modulation)

P-glycoprotein (P-gp) is a well-characterized efflux pump that plays a significant role in multidrug resistance in cancer and affects the pharmacokinetics of many drugs. Modulation of P-gp activity is a key area of research. However, based on a comprehensive review of published literature, no specific studies investigating the modulatory effect of this compound on P-glycoprotein have been reported.

Kinetic Studies of Enzyme Inhibition

Kinetic studies are essential for characterizing the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) and quantifying the inhibitory potency (e.g., Kᵢ, IC₅₀). At present, there are no available scientific reports detailing the kinetic parameters of enzyme inhibition by this compound against any specific enzyme target.

Modulation of Biochemical Pathways in Cell Culture Models (In Vitro)

Moving from cell-free systems to in vitro cell culture models allows for the examination of a compound's effects on complex biochemical and signaling pathways within a cellular context.

Studies on Cellular Signaling Pathways (e.g., inflammation-related pathways)

Inflammation is a complex biological response involving numerous signaling pathways. Non-steroidal anti-inflammatory drugs (NSAIDs) often target enzymes within these pathways. While derivatives of phenylacetic acid are known to possess anti-inflammatory properties, specific research detailing the effects of this compound on inflammation-related cellular signaling pathways is not present in the current body of scientific literature.

Induction of Apoptosis and Cell Cycle Arrest in In Vitro Cell Lines

The ability to induce apoptosis (programmed cell death) or cause cell cycle arrest is a hallmark of many anticancer agents. Despite the importance of these mechanisms in pharmacology, there are currently no published studies that have specifically evaluated the potential of this compound to induce apoptosis or cell cycle arrest in any in vitro cell lines.

Antimicrobial Efficacy in Microbiological Cultures (In Vitro)

The discovery of new antimicrobial agents is a global health priority. In vitro screening of compounds against various bacterial and fungal strains is the primary method for identifying potential new antimicrobial drugs. A review of the scientific literature indicates that the antimicrobial efficacy of this compound against microbiological cultures has not yet been reported.

An extensive review of the in vitro biological activities and mechanistic properties of the chemical compound this compound reveals its potential significance in antimicrobial and antioxidant research. This article delves into its efficacy against various microbial strains, explores the structural elements governing its potency, and examines its antioxidant capabilities. Furthermore, it proposes molecular mechanisms that may underlie its biological effects, focusing on key chemical interactions.

Advanced Applications in Chemical Research

Role as a Key Synthetic Intermediate in Organic Synthesis

The strategic placement of a bromine atom, a methyl group, and an aminoacetic acid side chain on the phenyl ring makes 2-[(4-bromo-2-methylphenyl)amino]acetic acid a valuable precursor in the synthesis of a variety of organic molecules.

Precursor for Complex Small Molecules

The reactivity of the functional groups present in this compound allows for its elaboration into more complex small molecules, including those with potential biological activity. The bromine atom, for instance, serves as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The carboxylic acid and secondary amine functionalities provide sites for amide bond formation, esterification, and other transformations, further expanding the molecular diversity that can be achieved from this starting material.

For example, derivatives of phenylacetic acid are important intermediates in the synthesis of various pharmaceuticals. While direct synthesis of a specific marketed drug from this compound is not prominently documented in publicly available literature, its structural motifs are present in a range of bioactive compounds. The synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) often involves precursors with a phenylacetic acid core.

Building Block in Multistep Reaction Sequences

In the context of multistep organic synthesis, this compound can be employed as a foundational building block. Its synthesis and subsequent reactions are integral to the construction of larger, more intricate molecular frameworks. For instance, the synthesis of certain heterocyclic compounds can utilize this molecule as a starting point. The amino acid portion can be cyclized with appropriate reagents to form lactams or other nitrogen-containing rings, while the bromo-substituted phenyl ring can be further functionalized.

A general representation of its utility is in the synthesis of substituted indole derivatives. The nitrogen of the aminoacetic acid could potentially be involved in a Fischer indole synthesis or a related cyclization strategy, with the bromo- and methyl- substituents influencing the regiochemistry and electronic properties of the resulting indole core. Such indole scaffolds are prevalent in a vast array of natural products and pharmacologically active compounds.

Design and Synthesis of Chemical Probes and Molecular Tools

The unique substitution pattern of this compound also lends itself to the design and synthesis of specialized chemical probes and molecular tools for biological investigations.

Development of Fluorescent or Isotopic Labels

Although specific examples of fluorescent probes directly derived from this compound are not widely reported, the general principles of probe design suggest its potential in this area. The phenylaminoacetic acid scaffold can be chemically modified to incorporate a fluorophore. The electronic properties of the bromo- and methyl-substituted ring could modulate the photophysical properties of the attached fluorescent dye.

Furthermore, the compound can be synthesized with isotopic labels (e.g., ¹³C, ¹⁵N, ²H) to serve as a tracer in metabolic studies or as a tool in nuclear magnetic resonance (NMR) spectroscopy to probe molecular interactions. The introduction of stable isotopes at specific positions within the molecule allows for the tracking of its fate in biological systems or for the detailed structural analysis of its binding to target macromolecules.

Probes for Target Identification in Chemical Biology

Chemical probes are essential for identifying the biological targets of small molecules. While no specific probes for target identification have been explicitly developed from this compound according to available information, its structure could be adapted for such purposes. For instance, the carboxylic acid could be functionalized with a reactive group (e.g., an electrophile) to enable covalent modification of a target protein. Alternatively, a photoaffinity label could be introduced to allow for light-induced cross-linking to interacting proteins. The bromo-substituent could also be exploited for radiolabeling with a radioactive isotope of bromine to facilitate detection and identification of binding partners.

Exploration in Materials Science

The application of compounds from the phenylacetic acid class in materials science is an area of ongoing research. While there is no specific information available detailing the use of this compound in this field, its structural characteristics suggest potential avenues for exploration.

Precursors for Polymer Synthesis

There are no available research articles or patents that describe the use of this compound as a monomer or precursor for the synthesis of polymers. The potential for this molecule to undergo polymerization exists due to its bifunctional nature (an amino group and a carboxylic acid group). This could theoretically allow for the formation of polyamides. However, without experimental data or published research, any discussion on its role in polymer synthesis remains speculative.

Future Research Directions and Unaddressed Challenges

Development of Novel Asymmetric Synthetic Routes

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient asymmetric synthetic routes to obtain enantiomerically pure forms of 2-[(4-Bromo-2-methylphenyl)amino]acetic acid is a critical unaddressed challenge. Current synthetic methods for N-aryl glycines often result in racemic mixtures. rsc.org Future research should focus on stereoselective methods that can provide access to individual enantiomers, allowing for a thorough investigation of their differential biological activities.

Several promising strategies could be explored:

Transition-Metal-Catalyzed Asymmetric Hydrogenation: This approach has been successful for the synthesis of other chiral α-aryl glycines. researchgate.net Research could focus on developing chiral ligands, such as those based on ferrocenylphosphine-phosphoramidites, for iridium- or rhodium-catalyzed asymmetric hydrogenation of the corresponding α-imino ester precursor. researchgate.net

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries, such as oxazinones, has shown promise in the asymmetric synthesis of arylglycines. mountainscholar.org This methodology could be adapted to the synthesis of the target compound, involving the coupling of an aromatic group to a chiral bromoglycinate derivative. mountainscholar.org

Organocatalytic Asymmetric Transfer Hydrogenation: This method offers a metal-free alternative for the synthesis of N-alkylated arylglycinate esters and could be investigated for the asymmetric synthesis of the title compound. whiterose.ac.uk

The successful development of these routes would not only provide access to enantiomerically pure materials for biological evaluation but also contribute to the broader field of asymmetric synthesis.

Exploration of Bioisosteric Replacements for Halogen and Methyl Groups

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. cambridgemedchemconsulting.comresearchgate.net The bromo and methyl groups on the phenyl ring of this compound are key modulators of its electronic and steric properties. A systematic exploration of bioisosteric replacements for these groups could lead to derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Original Group Potential Bioisosteres Rationale for Replacement
Bromo (Br)Chloro (Cl), Fluoro (F)Halogens of varying size and electronegativity can fine-tune electronic properties and metabolic stability. scripps.edu
Trifluoromethyl (CF3)A strong electron-withdrawing group that can alter pKa and improve metabolic stability. scripps.edu
Cyano (CN)An electron-withdrawing group that can also participate in hydrogen bonding. scripps.edu
Methyl (CH3)Ethyl (CH2CH3), Isopropyl (CH(CH3)2)Increasing alkyl size can probe steric tolerance in binding pockets.
Trifluoromethyl (CF3)Can significantly alter electronic properties from electron-donating to electron-withdrawing. scripps.edu
Methoxy (OCH3)Can act as a hydrogen bond acceptor and alter solubility.

This table provides examples of potential bioisosteric replacements and the rationale for their investigation.

Future research in this area would involve the synthesis of a library of analogs with these replacements and their subsequent evaluation in relevant biological assays. This systematic approach would provide valuable structure-activity relationship (SAR) data to guide further optimization efforts.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML models on a dataset of synthesized analogs and their biological activities, QSAR models can be developed to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. elsevier.com

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of safe and effective drugs. ML models can predict these properties based on molecular structure, helping to identify and filter out compounds with undesirable pharmacokinetic profiles early in the discovery process. researchgate.netarxiv.org

Generative Models: Generative AI can be used to design novel molecules with desired properties. elsevier.com By providing the model with the core scaffold of this compound and a set of desired properties, it can generate new chemical structures for consideration.

AI/ML Application Predicted Property Potential Impact
QSARBiological Activity, PotencyPrioritization of synthetic targets.
ADMET PredictionSolubility, Permeability, ToxicityEarly identification of compounds with poor pharmacokinetic profiles.
Generative ModelsNovel Chemical StructuresDesign of novel derivatives with optimized properties.

This table outlines the potential applications of AI and machine learning in the predictive modeling of this compound derivatives.

Investigation of Solid-State Properties for Material Science Applications

The solid-state properties of a compound, such as its crystal structure and thermal stability, are critical for its application in materials science and for pharmaceutical formulation. mdpi.com The N-phenylglycine scaffold is known to form various crystalline structures with interesting properties. chemeo.comwikipedia.org A thorough investigation of the solid-state properties of this compound and its derivatives is an important area for future research.

This research should involve:

Single-Crystal X-ray Diffraction: This technique can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and stacking. researchgate.net

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the melting point, decomposition temperature, and other thermal properties of the compound. mdpi.com

Polymorphism Screening: A systematic search for different crystalline forms (polymorphs) of the compound is important, as different polymorphs can have different physical properties, including solubility and bioavailability.

Understanding the solid-state properties of this compound could lead to the development of new materials with tailored properties for applications in areas such as electronics or nonlinear optics.

Elucidation of Broader In Vitro Target Profiles and Polypharmacology

The concept of polypharmacology, where a single drug interacts with multiple targets, is increasingly recognized as a key factor in both the therapeutic efficacy and the side effects of drugs. nih.gov While initial studies may focus on a single target for this compound, a broader understanding of its in vitro target profile is essential.

Future research should employ a variety of techniques to elucidate the polypharmacology of this compound, including:

Affinity Chromatography: This technique can be used to identify proteins that bind to the compound from a complex biological sample.

Large-Scale Perturbational Profiling: High-throughput screening of the compound against a large panel of cell lines and measuring the resulting changes in gene or protein expression can provide a comprehensive view of its biological effects. nih.gov

Computational Target Prediction: In silico methods can be used to predict potential protein targets based on the chemical structure of the compound.

A comprehensive understanding of the target profile of this compound will be crucial for understanding its mechanism of action and for identifying potential new therapeutic applications. mdpi.com

Computational Design of Next-Generation Derivatives with Enhanced Selectivity (theoretical)

Computational chemistry provides powerful tools for the rational design of new molecules with improved properties. nih.gov In the context of this compound, computational methods can be used to theoretically design next-generation derivatives with enhanced selectivity for their biological targets. nih.gov

This theoretical design process would involve:

Molecular Docking: If a protein target is known, molecular docking can be used to predict the binding mode of the compound and to identify key interactions. This information can then be used to design modifications that enhance binding affinity and selectivity.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the compound in the binding site of its target protein, helping to refine the design of new derivatives.

Scaffold Hopping and Fragment-Based Design: Computational methods can be used to identify new core structures (scaffolds) or molecular fragments that can be combined to create novel derivatives with improved properties. mpg.de

These computational approaches can guide the synthetic efforts towards the most promising next-generation derivatives, increasing the efficiency of the drug discovery process. nais.net.cnelifesciences.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(4-Bromo-2-methylphenyl)amino]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via regioselective bromination of precursor aromatic acids using bromine in acetic acid. Key steps include:

  • Substrate preparation : Start with a phenylacetic acid derivative containing methyl and amino groups.
  • Bromination : Use bromine (Br₂) in acetic acid under controlled temperature (e.g., 40–60°C) to introduce the bromo substituent at the 4-position .
  • Purification : Employ recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
  • Optimization : Adjust solvent polarity (e.g., DCM vs. THF) and stoichiometry (Br₂:substrate ratio) to minimize side products like dibrominated derivatives .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray crystallography : Determine bond lengths/angles and confirm regiochemistry. For example, the methoxy group in analogs shows coplanarity with the phenyl ring (deviation <0.06 Å), while the acetic acid group tilts ~78° relative to the ring .
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., bromo-induced deshielding at δ 7.2–7.5 ppm). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 272.04) .
  • Computational modeling : DFT calculations (B3LYP/6-31G**) predict electron-withdrawing effects of bromine and donor properties of methyl/amino groups .

Q. What are the critical safety considerations for handling this compound in the lab?

  • Methodological Answer :

  • Hazard mitigation : Use PPE (gloves, goggles) due to irritant properties (H315, H319). Avoid inhalation (H335) by working in a fume hood .
  • Storage : Store in sealed containers at room temperature, away from light and moisture to prevent decomposition .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste streams .

Advanced Research Questions

Q. How does the substitution pattern (bromo, methyl, amino) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura coupling : The 4-bromo group facilitates palladium-catalyzed coupling with arylboronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). Steric hindrance from the 2-methyl group slows reactions, requiring longer reaction times (24–48 hr) .
  • Buchwald-Hartwig amination : The amino group can undergo further functionalization (e.g., with aryl halides) using Pd₂(dba)₃ and Xantphos as a ligand .
  • Kinetic studies : Monitor reaction progress via TLC or HPLC to compare rates with analogs lacking methyl/bromo groups .

Q. What strategies are effective for resolving contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-response assays : Perform MIC (minimum inhibitory concentration) testing against S. aureus and cytotoxicity assays (e.g., MTT on HEK293 cells) to establish selectivity indices .
  • Structural analogs : Compare activities of derivatives with varied substituents (e.g., 4-chloro vs. 4-bromo) to identify SAR trends .
  • Mechanistic studies : Use fluorescence quenching to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .

Q. How can computational methods predict the compound’s potential as a serotonin receptor modulator?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to model interactions with 5-HT₂A receptor (PDB ID: 6WGT). Focus on hydrogen bonding between the acetic acid group and Ser159 .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to evaluate binding stability. Compare with known agonists (e.g., LSD) to validate pose clusters .
  • Free energy calculations : Calculate ΔG binding using MM-PBSA to rank affinity relative to analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Bromo-2-methylphenyl)amino]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-Bromo-2-methylphenyl)amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.